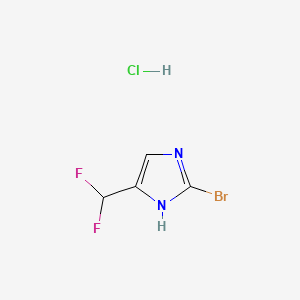
Trityl hydroperoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Trityl hydroperoxide can be synthesized through the reaction of triphenylmethanol with hydrogen peroxide. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, which facilitates the formation of the hydroperoxide. The general reaction is as follows:
(C6H5)3COH+H2O2→(C6H5)3COOH+H2O
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. the principles remain the same, involving the reaction of triphenylmethanol with hydrogen peroxide under controlled conditions to ensure safety and yield.
化学反应分析
Types of Reactions: Trityl hydroperoxide undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to various substrates.
Reduction: Under certain conditions, this compound can be reduced to triphenylmethanol.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include transition metal catalysts and organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution Reactions: These reactions typically require nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation: The major products depend on the substrate being oxidized.
Reduction: The primary product is triphenylmethanol.
Substitution: The products vary based on the substituent introduced.
科学研究应用
Trityl hydroperoxide has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: Its stability makes it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals.
Industry: It is used in the production of certain polymers and as a stabilizer in some chemical processes.
作用机制
The mechanism by which trityl hydroperoxide exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, leading to oxidation of substrates. The pathways involved include the formation of free radicals and subsequent reactions with organic molecules.
相似化合物的比较
Benzoyl Peroxide: Another organic peroxide used as an oxidizing agent and in acne treatment.
Cumene Hydroperoxide: Used in the production of phenol and acetone.
Di-tert-butyl Peroxide: A radical initiator in polymerization reactions.
Uniqueness of Trityl Hydroperoxide: this compound is unique due to its stability and the presence of three phenyl groups, which provide steric protection and enhance its reactivity in specific reactions. This makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
4198-93-0 |
|---|---|
分子式 |
C19H16O2 |
分子量 |
276.3 g/mol |
IUPAC 名称 |
[hydroperoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C19H16O2/c20-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H |
InChI 键 |
ILNQBWPWHQSSNX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13897287.png)
![2-[2-Bromo-6-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13897295.png)







![tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13897356.png)


![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B13897385.png)
